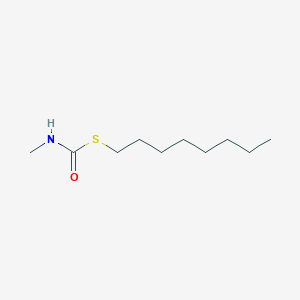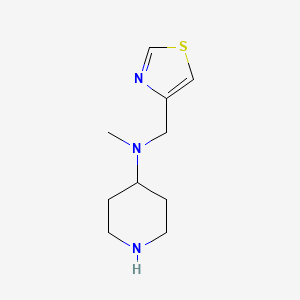
N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine typically involves the reaction of 4-thiazolylmethylamine with N-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as chloroform or dichloromethane, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Applications De Recherche Scientifique
N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine is unique due to its specific combination of a thiazole ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
933737-41-8 |
|---|---|
Formule moléculaire |
C10H17N3S |
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
N-methyl-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C10H17N3S/c1-13(6-9-7-14-8-12-9)10-2-4-11-5-3-10/h7-8,10-11H,2-6H2,1H3 |
Clé InChI |
IKYYWZZYQTYGSD-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CSC=N1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


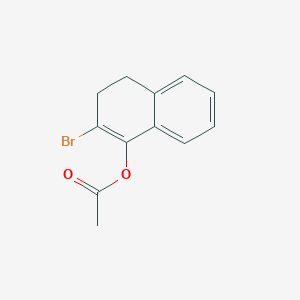
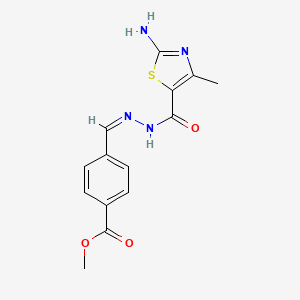
![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122912.png)
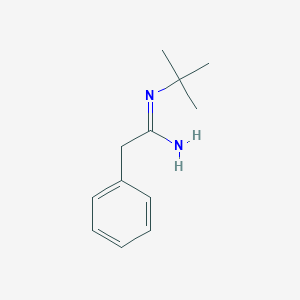
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14122929.png)
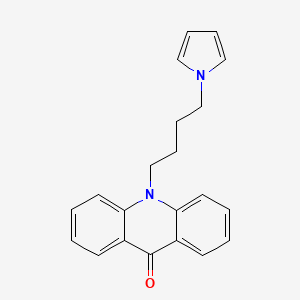
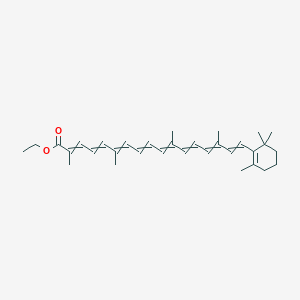


![6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14122959.png)

![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)
